Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Methyl 3-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure but without the ester functional group.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with an oxygen atom in the ring system.
Uniqueness
Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific structure, which includes both a nitrogen atom and an ester functional group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound notable for its potential biological activities, particularly in the context of neurological applications. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
This compound features a unique bicyclic structure that includes one nitrogen atom within its framework. This nitrogen-containing structure is crucial for its interaction with biological systems, particularly in modulating enzyme and receptor activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing starting materials like amino acids or other nitrogen-containing compounds to form the bicyclic structure.
- Esterification : The carboxylic acid moiety is converted into an ester, enhancing solubility and reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of neurotransmitter reuptake systems. It has been identified as a selective inhibitor of serotonin (5-HT) and norepinephrine transporters, which are critical in mood regulation and cognitive functions.
The mechanism of action involves the compound's ability to interact with specific molecular targets such as:
- Neurotransmitter Receptors : It may mimic natural neurotransmitters due to its structural similarity, allowing it to bind effectively to receptor sites.
- Enzymatic Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neurotransmitter Reuptake Inhibition :
- Binding Affinity Studies :
-
Comparative Analysis with Other Compounds :
- In comparison to structurally similar compounds, this compound exhibited enhanced biological activity due to its unique nitrogen-containing structure, making it a candidate for further pharmacological development.
Data Table: Comparison of Biological Activities
Compound Name | Structure Type | Notable Features | Biological Activity |
---|---|---|---|
This compound | Bicyclic | Contains nitrogen; selective serotonin reuptake inhibitor | Antidepressant potential |
Methyl bicyclo[4.1.0]heptane-7-carboxylate | Bicyclic | Lacks nitrogen; used in different contexts | Limited biological activity |
Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane | Halogenated derivative | Enhanced reactivity; potential for modified activity | Varied pharmacological profiles |
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 |
InChI Key |
FEPWXYGRHCYNCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C1CNCC2 |
Origin of Product |
United States |
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